

A Comparative Analysis of the Bioavailability of Different Strontium Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium succinate*

Cat. No.: *B1245921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of various strontium salts, including strontium ranelate, strontium citrate, strontium chloride, and strontium L-lactate. The information is supported by experimental data from human and animal studies to aid in research and development decisions.

Quantitative Bioavailability Data

The oral bioavailability of strontium can vary depending on the salt form and the conditions of administration. The following table summarizes key pharmacokinetic parameters for different strontium salts based on available clinical data.

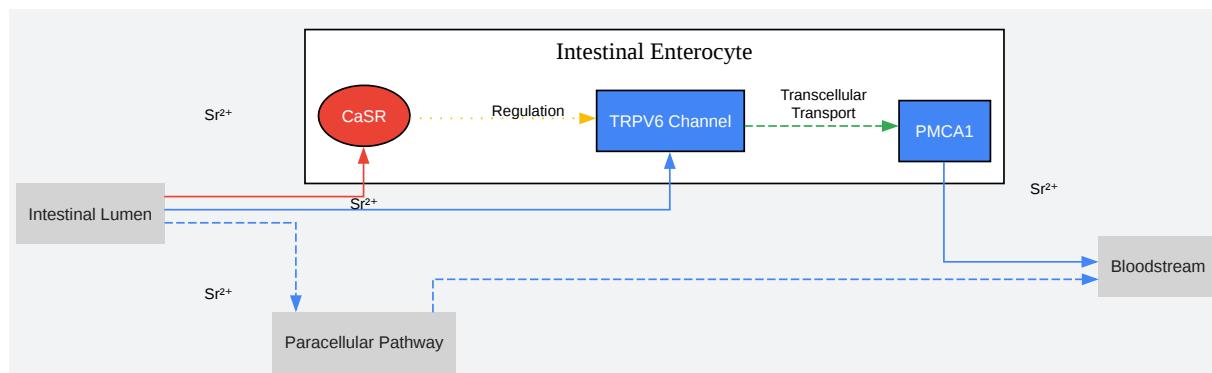
Strontium Salt	Dosage	Bioavailability / Absorbed Fraction	Cmax (Maximum Concentration)	Tmax (Time to Maximum Concentration)	Study Population	Reference
Strontium Ranelate	2g	~25%	Not specified	Not specified	Not specified	[1]
Strontium Chloride	2.5 mmol	25% (fasting), 19% (with meal)	3.55 ± 1.22 µg/mL	Not specified	6 healthy male volunteers	[2][3]
Strontium L-lactate	170 mg Sr	27-34%	2.6 ± 0.6 mg Sr/dL	~3.1 hours	10 healthy adults	[4][5][6][7]
340 mg Sr	27-34%	6.4 ± 1.8 mg Sr/dL	~3.2 hours	10 healthy adults	[4][5][6][7]	
680 mg Sr	27-34%	9.3 ± 2.1 mg Sr/dL	~2.8 hours	10 healthy adults	[4][5][6][7]	
Strontium Citrate	Not specified	Data not available in humans	Not specified	Not specified	Not specified	

Note: Direct comparative human studies on the bioavailability of strontium citrate are limited. While some sources suggest it is readily absorbed, specific quantitative data from controlled clinical trials are not available.[1] A study in rats indicated that strontium from citrate salts is incorporated into bone as effectively as that from strontium ranelate.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

Strontium Chloride Bioavailability Study

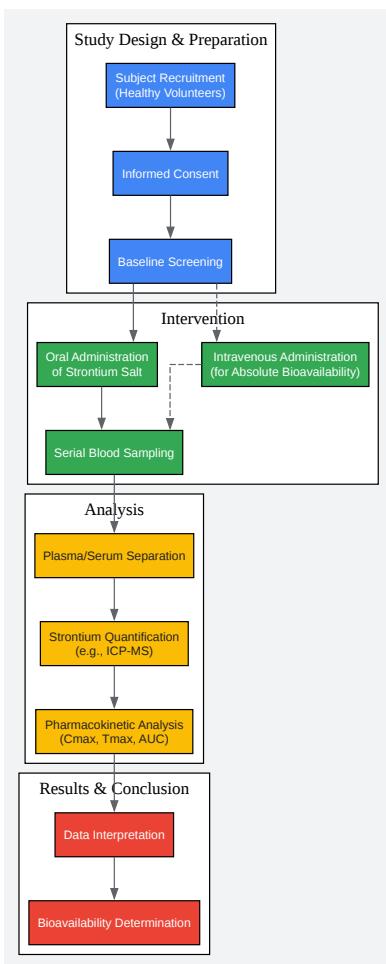

- Objective: To investigate the absorption kinetics and reproducibility of orally administered strontium chloride in healthy volunteers.
- Study Design: The study involved two groups of eight healthy male volunteers. One group received oral strontium chloride under fasting conditions, and the other group received it with a standardized meal. Each participant received oral strontium on days 0, 14, and 28, and an intravenous dose on day 42 to determine absolute bioavailability.
- Pharmacokinetic Analysis: Plasma strontium concentrations were measured over time. The data were analyzed using non-compartmental analysis and a four-compartment disposition model to determine pharmacokinetic parameters.
- Analytical Method: The specific analytical method for strontium quantification in plasma was not detailed in the abstract but such studies typically use atomic absorption spectrometry or inductively coupled plasma mass spectrometry.[\[3\]](#)

Strontium L-lactate Pharmacokinetic Study

- Objective: To assess the safety and pharmacokinetics of orally administered strontium L-lactate in healthy adults.
- Study Design: Ten healthy adult subjects (5 male, 5 female) received three ascending single oral doses of strontium L-lactate (equivalent to 170 mg, 340 mg, and 680 mg of elemental strontium) in a sequential manner with a washout period between doses.
- Blood Sampling: Fasting blood samples were collected at pre-dose and at 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose.
- Pharmacokinetic Analysis: Serum strontium concentrations were determined to calculate Cmax, Tmax, and the absorbed fraction.
- Analytical Method: The study abstract does not specify the analytical method used for serum strontium determination.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Signaling Pathway of Intestinal Strontium Absorption

Strontium absorption in the intestine is understood to share common pathways with calcium.[9] The process involves both transcellular and paracellular routes. The transcellular pathway is primarily mediated by the Transient Receptor Potential Vanilloid 6 (TRPV6) channel for apical entry and the plasma membrane Ca²⁺-ATPase (PMCA1) for basolateral extrusion. The extracellular Calcium-Sensing Receptor (CaSR) also plays a crucial role in regulating calcium and strontium homeostasis.[10][11][12][13][14][15][16]



[Click to download full resolution via product page](#)

Caption: Intestinal strontium absorption pathway.

Experimental Workflow for a Bioavailability Study

The following diagram illustrates a typical workflow for a clinical study designed to assess the oral bioavailability of a strontium salt.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a strontium bioavailability study.

Conclusion

Based on the available human clinical data, strontium ranelate, strontium chloride, and strontium L-lactate exhibit comparable oral bioavailability, with absorbed fractions in the range of 19-34%. Strontium L-lactate may have a slightly higher absorption percentage. It is important to note that food can decrease the bioavailability of strontium chloride. While strontium citrate is widely available as a supplement, there is a notable lack of human pharmacokinetic data to definitively determine its bioavailability in comparison to other salts. Further clinical research is required to establish the complete pharmacokinetic profile of strontium citrate in humans. The intestinal absorption of strontium is closely linked to calcium transport mechanisms, with the CaSR and TRPV6 channels playing significant roles. Researchers and drug development

professionals should consider these factors when selecting a strontium salt for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. blog.algaecal.com [blog.algaecal.com]
- 2. Human pharmacokinetics of orally administered strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal absorption of strontium chloride in healthy volunteers: pharmacokinetics and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Background Information for Strontium - Interaction Profile for: Cesium, Cobalt, Strontium, Polychlorinated Biphenyls, and Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro effects of strontium ranelate on the extracellular calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium sensing receptor-dependent and receptor-independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca²⁺/Sr²⁺ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium's Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is the calcium receptor a molecular target for the actions of strontium on bone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPV6 - Wikipedia [en.wikipedia.org]

- 15. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Structure and Function of the calcium-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Bioavailability of Different Strontium Salts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245921#comparing-the-bioavailability-of-different-strontium-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com